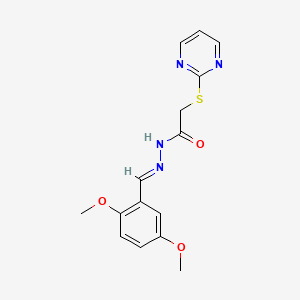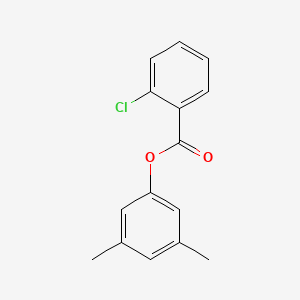
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide, commonly known as BTSA1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by researchers at the University of California, San Francisco, and has since garnered significant attention in the scientific community due to its unique mechanism of action and promising results in preclinical studies.
Mecanismo De Acción
BTSA1 binds to a specific pocket on the BRD4 protein, preventing it from interacting with chromatin and regulating gene expression. This results in the downregulation of genes involved in various diseases, including oncogenes in cancer cells and inflammatory genes in immune cells. The mechanism of action of BTSA1 is unique compared to other BRD4 inhibitors, making it a promising candidate for further development.
Biochemical and Physiological Effects:
Studies have shown that BTSA1 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects in immune cells, making it a potential therapeutic candidate for autoimmune diseases. In addition, BTSA1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BTSA1 is its unique mechanism of action, which makes it a promising candidate for further development. It has also been shown to have low toxicity in animal models, making it a relatively safe compound for use in preclinical studies. However, one limitation of BTSA1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for the development of BTSA1. One area of interest is in the treatment of cancer, where BTSA1 has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials and to identify potential biomarkers for patient selection. Another area of interest is in the treatment of neurodegenerative diseases, where BTSA1 has shown neuroprotective effects in animal models. Further research is needed to determine its efficacy in clinical trials and to identify potential biomarkers for patient selection. Additionally, BTSA1 may have potential applications in the treatment of autoimmune diseases, where it has shown anti-inflammatory effects in immune cells. Further research is needed to determine its efficacy in preclinical studies and to identify potential biomarkers for patient selection.
Aplicaciones Científicas De Investigación
BTSA1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to inhibit the activity of the protein BRD4, which plays a critical role in the regulation of gene expression. By inhibiting BRD4, BTSA1 can modulate the expression of genes involved in various diseases, leading to potential therapeutic benefits.
Propiedades
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDILABXPRFFXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-5-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3873333.png)

![methyl 5-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3873354.png)
![8-{[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]thio}-9H-purin-6-amine](/img/structure/B3873355.png)

![2-(3,4-dimethylphenyl)-4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873368.png)
![2-hydroxy-5-iodo-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3873374.png)
![N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873375.png)

![3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B3873388.png)


![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3873407.png)
